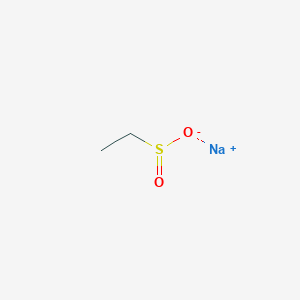
Sodium Ethanesulfinate
Overview
Description
Sodium Ethanesulfinate, also known as ethane sulfinic acid sodium salt, is a compound with the molecular formula C2H5NaO2S . It has a molecular weight of 116.12 g/mol . This compound is a component of Ethanesulfinic acid .
Synthesis Analysis
Sodium sulfinates, including Sodium Ethanesulfinate, have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds . Sodium Ethanesulfinate is typically synthesized through the reaction of ethylene sulfonic acid and sodium hydroxide .
Molecular Structure Analysis
The InChI string of Sodium Ethanesulfinate is InChI=1S/C2H6O2S.Na/c1-2-5(3)4;/h2H2,1H3,(H,3,4);/q;+1/p-1 . Its canonical SMILES is CCS(=O)[O-].[Na+] .
Chemical Reactions Analysis
Sodium sulfinates, including Sodium Ethanesulfinate, have been used in various chemical reactions. They have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on the reaction conditions . They have been used in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones .
Physical And Chemical Properties Analysis
Sodium Ethanesulfinate has a molecular weight of 116.12 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 115.99079485 g/mol . Its topological polar surface area is 59.3 Ų .
Scientific Research Applications
Synthesis of Organosulfur Compounds
Sodium Ethanesulfinate acts as a versatile building block for the synthesis of various organosulfur compounds. It is used in S–S, N–S, and C–S bond-forming reactions to create a wide range of sulfur-containing molecules . This includes the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones , which are valuable in pharmaceuticals and agrochemicals .
Sulfonylating, Sulfenylating, and Sulfinylating Reagents
Depending on the reaction conditions, Sodium Ethanesulfinate can serve as a sulfonylating, sulfenylating, or sulfinylating reagent . These reactions are crucial for introducing sulfonyl, sulfenyl, or sulfinyl groups into organic molecules, significantly altering their chemical properties for various applications.
Development of Vinyl Sulfones and Allyl Sulfones
The compound is instrumental in the development of vinyl sulfones and allyl sulfones . These are important intermediates in organic synthesis and have applications in the creation of polymers, dyes, and therapeutic agents.
Synthesis of β-Keto Sulfones
Sodium Ethanesulfinate is used in the synthesis of β-keto sulfones , which are compounds with potential applications in medicinal chemistry due to their biological activities .
Sulfonyl Radical-Triggered Ring-Closing Sulfonylation
This application involves the use of Sodium Ethanesulfinate in sulfonyl radical-triggered ring-closing sulfonylation . This method is significant for constructing cyclic sulfone frameworks, which are found in various bioactive molecules.
Photoredox Catalytic Transformations and Electrochemical Synthesis
Sodium Ethanesulfinate is also used in photoredox catalytic transformations and electrochemical synthesis . These advanced techniques are employed to create complex organosulfur compounds with high precision and efficiency.
Mechanism of Action
Target of Action
Sodium Ethanesulfinate, also known as Sodium Sulfinates (RSO2Na), is primarily used as a reagent in organic synthesis . It acts as a versatile building block for preparing many valuable organosulfur compounds .
Mode of Action
Sodium Ethanesulfinate interacts with its targets by emerging as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . This interaction leads to the formation of S–S, N–S, and C–S bonds .
Biochemical Pathways
Sodium Ethanesulfinate affects several biochemical pathways. It has been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . It also plays a role in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability
Result of Action
The result of Sodium Ethanesulfinate’s action is the formation of a variety of organosulfur compounds . These compounds have various applications in the field of organic synthesis .
Action Environment
The action of Sodium Ethanesulfinate can be influenced by environmental factors such as temperature and reaction conditions . For instance, it can act as different types of reagents depending on the reaction conditions . Additionally, it should be stored in a tightly closed container, away from fire sources and oxidizing agents .
properties
IUPAC Name |
sodium;ethanesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2S.Na/c1-2-5(3)4;/h2H2,1H3,(H,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIVVFQECQYHOB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629330 | |
| Record name | Sodium ethanesulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium Ethanesulfinate | |
CAS RN |
20035-08-9 | |
| Record name | Sodium ethanesulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium ethanesulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: One of the papers describes a novel synthesis of 1-[2′-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole, a potential antitrichomonal agent, using sodium ethanesulfinate. What makes sodium ethanesulfinate a suitable reagent in this particular synthesis?
A1: The effectiveness of sodium ethanesulfinate in this synthesis stems from its ability to act as a nucleophile. Specifically, it readily undergoes alkylation reactions with alkyl halides [2]. In the synthesis of 1-[2′-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole, sodium ethanesulfinate reacts with 1-(2′-haloethyl)-2-methyl-5-nitroimidazoles in dimethylformamide, effectively substituting the halogen atom and forming the desired ethylsulfonyl ethyl side chain [2]. This reaction highlights the utility of sodium ethanesulfinate in constructing molecules with potential pharmaceutical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine](/img/structure/B1290650.png)
![4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1290651.png)
![Ethyl 3-[4-(aminomethyl)phenyl]-2-methylpropionate](/img/structure/B1290652.png)